molecular formula C15H18N4O7S B136408 Propoxycarbazone CAS No. 145026-81-9

Propoxycarbazone

Cat. No. B136408
M. Wt: 398.4 g/mol
InChI Key: JTHMVYBOQLDDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxycarbazone is a sulfonylaminocarbonyltriazolinone herbicide . It is used as a residual herbicide for grass and some broad-leaved weeds mainly in wheat . The IUPAC name for Propoxycarbazone is methyl 2- { [4-methyl-5-oxo-3-propoxy-4,5-dihydro- (1 H -1,2,4-triazole-1-carbonyl)]sulfamoyl}benzoate .


Molecular Structure Analysis

The molecular formula of Propoxycarbazone is C15H18N4O7S . The molecular weight is 398.391 Da . The structure of Propoxycarbazone includes a 4,5-dihydro-1H-1,2,4-triazol-1-yl group, a sulfamoyl group, and a benzoate group .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Propoxycarbazone has been the subject of extensive research due to its clinical applications and unique pharmacokinetic (PK) and pharmacodynamic (PD) properties. Propoxycarbazone's effects are achieved through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor. Its favorable drug effect profile makes it a widely used drug in the induction and maintenance of sedation and general anesthesia. However, due to its narrow therapeutic margin, it requires careful administration by trained practitioners. Recent advancements have focused on developing and evaluating PK and PD models to inform drug dosing guidelines and optimize therapeutic outcomes. These models are crucial for calculating infusion rates required for user-defined target plasma or effect-site concentrations. There's also significant interest in understanding the complex PK and PD interactions of propoxycarbazone with other hypnotic drugs and opioids, which can significantly impact its clinical use and effectiveness (Sahinovic, Struys, & Absalom, 2018).

Immunomodulatory Properties

Propoxycarbazone's immunomodulatory properties have been a central aspect of research, particularly focusing on its effects on antibody production and different cells of the immune system. It has demonstrated modulatory action on murine peritoneal macrophages, increasing their microbicidal activity. Additionally, propoxycarbazone stimulates the lytic activity of natural killer cells against tumor cells. However, it also exhibits inhibitory effects on lymphoproliferation, which may be associated with its anti-inflammatory properties. The compound's immunomodulatory actions have opened new perspectives in understanding how it can contribute to treating various diseases, particularly in scenarios where the immune response plays a crucial role (Sforcin, 2007).

Neuroprotective and Therapeutic Potential

The potential use of propoxycarbazone in protecting the brain and treating neurological disorders has been a topic of considerable interest. Studies have indicated that propoxycarbazone has protective and therapeutic benefits in alleviating symptoms of various brain and neurological disorders. These benefits are demonstrated through various in vitro studies, animal models, and some human clinical trials. However, further research is needed to confirm these findings and understand the mechanisms involved fully (Zulhendri, Perera, & Tandean, 2021).

Anticancer Potential

There's growing interest in propoxycarbazone's anticancer properties. Studies have investigated its mechanisms of action and potential use in treating various cancers. Researchers have examined the isolated compounds responsible for propoxycarbazone's action, aiming to understand its therapeutic properties better and explore its potential in clinical settings. Despite the promising in vitro and in vivo evidence, there's a need for more comprehensive clinical research to evaluate propoxycarbazone's efficacy in patients and understand the conditions under which it may promote health (Sforcin & Bankova, 2011).

Safety And Hazards

Propoxycarbazone is classified as a Category 1 hazard for both short-term (acute) and long-term (chronic) aquatic life . It is toxic if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local/regional/national/international regulations .

Future Directions

Research is being conducted on the effects of Propoxycarbazone on downy brome and newly seeded perennial grasses . This suggests that future directions may include further exploration of Propoxycarbazone’s effects on various plant species and its potential use in managing invasive plants on rangelands .

properties

IUPAC Name

methyl 2-[(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O7S/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3/h5-8H,4,9H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHMVYBOQLDDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037704
Record name Propoxycarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxycarbazone

CAS RN

145026-81-9
Record name Benzoic acid, 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145026-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxycarbazone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propoxycarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOXYCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/161W380R06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propoxycarbazone
Reactant of Route 2
Reactant of Route 2
Propoxycarbazone
Reactant of Route 3
Propoxycarbazone
Reactant of Route 4
Reactant of Route 4
Propoxycarbazone
Reactant of Route 5
Reactant of Route 5
Propoxycarbazone
Reactant of Route 6
Reactant of Route 6
Propoxycarbazone

Citations

For This Compound
905
Citations
GM Sbatella, RG Wilson, SF Enloe… - Invasive Plant Science …, 2011 - cambridge.org
… The effect of propoxycarbazone-sodium on perennial forage grasses has … propoxycarbazone-sodium for downy brome control and the effects of plant-back intervals of …
Number of citations: 26 www.cambridge.org
KW Park, L Fandrich, CA Mallory-Smith - Pesticide Biochemistry and …, 2004 - Elsevier
… When 14 C-propoxycarbazone-sodium was applied with 1-aminobenzotriazole, a known … MR biotype to propoxycarbazone-sodium is due to a relatively rapid rate of propoxycarbazone-…
Number of citations: 45 www.sciencedirect.com
M Vargas-Perez, FJE González, AG Frenich - … and Environmental Safety, 2019 - Elsevier
… of the herbicide propoxycarbazone in environmental … address the dissipation process of propoxycarbazone formulation in both … role in the dissipation of propoxycarbazone. The results of …
Number of citations: 4 www.sciencedirect.com
M Jursík, M Kolářová, J Soukup, V Žďárková - Plant, Soil and Environment, 2016 - old-aj.cz
… The herbicides propoxycarbazone and pyroxsulam are … the efficacy of pyroxsulam and propoxycarbazone on B. sterilis. … increased the herbicide efficacy of propoxycarbazone by 5–35%. …
Number of citations: 11 www.old-aj.cz
WC Koskinen, MJ Calderón, PJ Rice… - Pest Management …, 2006 - Wiley Online Library
Sorption–desorption interactions of pesticides with soil determine the availability of pesticides in soil for transport, plant uptake and microbial degradation. These interactions are …
Number of citations: 49 onlinelibrary.wiley.com
M Vargas-Pérez, J Marín-Sáez, FJE González… - Food chemistry, 2019 - Elsevier
This study reports a method for propoxycarbazone pesticide determination including its metabolite in food commodities (lettuce, beetroot, soybean meal and honey). Both compounds …
Number of citations: 12 www.sciencedirect.com
A Dulov, N Dulova, Y Veressinina… - Water Science and …, 2011 - iwaponline.com
… was to find methods for effective treatment of propoxycarbazonesodium containing water. … of AOPs for propoxycarbazone-sodium degradation. Propoxycarbazonesodium was not …
Number of citations: 2 iwaponline.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… of this review could be defined as the sum of propoxycarbazone, its salts and 2-hydroxypropoxycarbazone, expressed as propoxycarbazone. Analytical methods for enforcement of the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
J Rouchaud, O Neus, H Eelen… - Toxicological and …, 2002 - Taylor & Francis
… , propoxycarbazone was separated from its potential soil metabolites by repeated TLC. Propoxycarbazone … Propoxycarbazone has been applied in the spring at the rate of 70 g ha m 1 …
Number of citations: 5 www.tandfonline.com
A Amann, A Wellmann - … Conference: Weeds, 2001, Volume 1 and …, 2001 - cabdirect.org
… of propoxycarbazone-sodium showed moderate to good control. By adding adjuvants, or applying propoxycarbazone-… Propoxycarbazone-sodium, however, offers a highly effective …
Number of citations: 7 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.